4-(5-Bromothiophen-2-yl)but-3-en-2-one
Description
4-(5-Bromothiophen-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a brominated thiophene substituent. Its structure consists of a conjugated enone system (C=O–C=C) linked to a 5-bromo-substituted thiophene ring. The bromine atom on the thiophene ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the enone moiety enables Michael additions or cycloadditions.
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
(E)-4-(5-bromothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
InChI Key |
FUYVFYKFFOPLKB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=O)C=CC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)but-3-en-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butenone group. One common method involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of 4-(5-Bromothiophen-2-yl)but-3-en-2-one may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following α,β-unsaturated ketones share structural similarities but differ in substituent groups, leading to distinct electronic and reactivity profiles:
Electronic Effects :
- The bromothiophene substituent in the target compound introduces moderate electron-withdrawing effects, balancing reactivity between electrophilic enone systems and halogen-mediated coupling reactions.
- In contrast, the dimethylamino group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one significantly lowers the HOMO-LUMO gap, leading to redshifted UV-Vis absorption (375 nm vs. 323 nm for the nitro analog) .
Spectroscopic Characterization
Comparative NMR and UV-Vis data for selected compounds:
Key Observations :
- Thiophene protons in the target compound resonate upfield compared to nitroaryl analogs due to reduced electron withdrawal.
- The absence of UV-Vis data for the bromothiophene variant suggests a gap in current research, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
